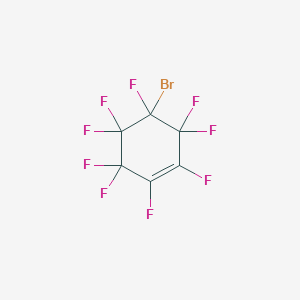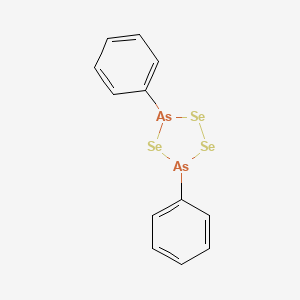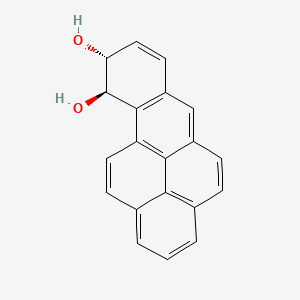
Iridium--lanthanum (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–lanthanum (1/4) is a compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. Iridium is a transition metal known for its high density and corrosion resistance, while lanthanum is a rare earth metal known for its high electropositivity and reactivity. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (1/4) typically involves a hydrothermal synthesis process. One common method includes the following steps :
Preparation of Lanthanum Hydroxide: Lanthanum nitrate is mixed with sodium hydroxide and heated in a Teflon-lined pressure vessel at 130°C for 720 minutes. The resulting precipitate is filtered and dried.
Formation of Iridium-Lanthanum Compound: The prepared lanthanum hydroxide is mixed with iridium (IV) chloride in a sodium hydroxide solution. The mixture is ultrasonicated and then heated in a Teflon-lined pressure vessel at 150°C for 720 minutes. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production methods for iridium–lanthanum (1/4) may involve similar hydrothermal synthesis processes but on a larger scale. The use of automated systems and controlled environments ensures consistency and efficiency in the production of the compound.
化学反応の分析
Types of Reactions
Iridium–lanthanum (1/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures (150-200°C) in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents are used under controlled conditions.
Substitution: Halogens such as chlorine or fluorine are used at elevated temperatures.
Major Products Formed
Oxides: Lanthanum oxide and iridium oxide.
Halides: Lanthanum chloride and iridium chloride.
科学的研究の応用
Iridium–lanthanum (1/4) has a wide range of scientific research applications, including:
Catalysis: Used as a catalyst in various chemical reactions, including hydroformylation and water splitting.
Superconductivity: Exhibits superconducting properties, making it valuable in the study of superconducting materials.
Optical Applications: Lanthanum-based compounds are used in optical lenses and other optical devices.
Medical Applications: Lanthanum compounds are used in medical treatments, such as phosphate binders for patients with kidney disease.
作用機序
The mechanism of action of iridium–lanthanum (1/4) varies depending on its application. For example:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Superconductivity: The superconducting properties are derived from the interaction of iridium d-bands with the lanthanum lattice, resulting in unique electronic properties.
Medical Applications: Lanthanum ions bind to dietary phosphate, forming insoluble complexes that reduce phosphate absorption in the gastrointestinal tract.
類似化合物との比較
Iridium–lanthanum (1/4) can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Used in optical applications and as a catalyst.
Iridium Oxide (IrO₂): Known for its catalytic properties and used in electrochemical applications.
Lanthanum Chloride (LaCl₃): Used in various chemical reactions and as a precursor for other lanthanum compounds.
The uniqueness of iridium–lanthanum (1/4) lies in its combination of properties from both iridium and lanthanum, resulting in a compound with enhanced catalytic and superconducting properties.
特性
CAS番号 |
54652-82-3 |
|---|---|
分子式 |
IrLa4 |
分子量 |
747.84 g/mol |
IUPAC名 |
iridium;lanthanum |
InChI |
InChI=1S/Ir.4La |
InChIキー |
IZIAUTIYUUOABW-UHFFFAOYSA-N |
正規SMILES |
[La].[La].[La].[La].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)


![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)




![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)




